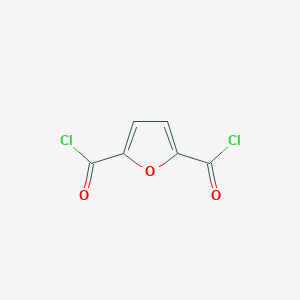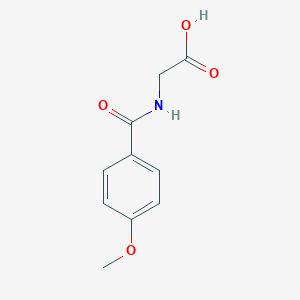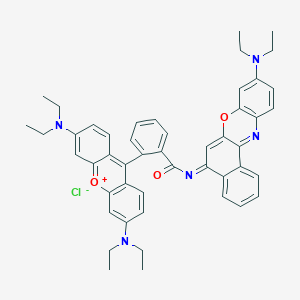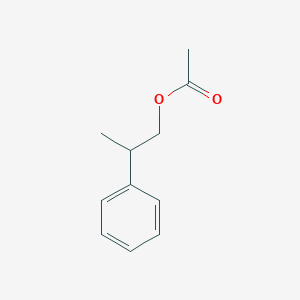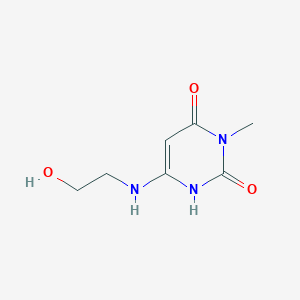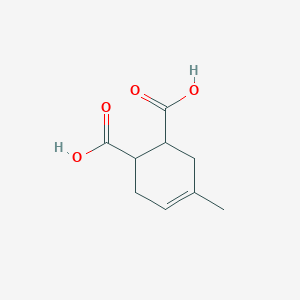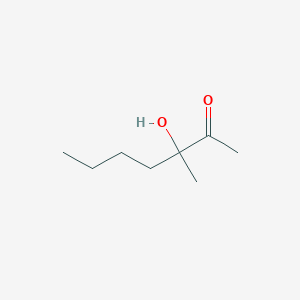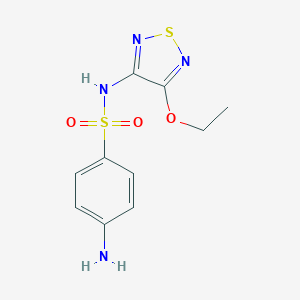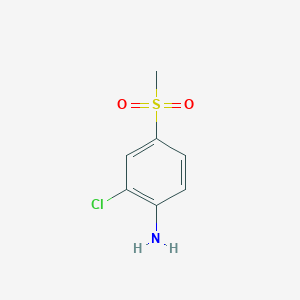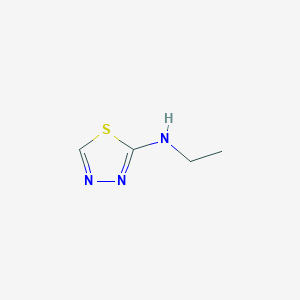
Methyl 2-pyridinyldithiocarbamate
説明
“Methyl 2-pyridinyldithiocarbamate” is a chemical compound with the linear formula C7H8N2S2 . It is used in various applications and is part of a group of chemicals known as dithiocarbamates .
Synthesis Analysis
Dithiocarbamates, including “this compound”, are synthesized from the reaction of primary and secondary amines with carbon disulfide under alkaline conditions . The synthesis of dithiocarbamates has been the subject of extensive research, and this paper reviews the challenges experienced during the synthesis of dithiocarbamate and mechanisms to overcome them .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES string S=C(SC)NC1=CC=CC=N1 . This indicates that the molecule consists of a sulfur atom double-bonded to a carbon atom, which is single-bonded to a sulfur atom and a methyl group. The nitrogen atom in the pyridine ring is connected to the carbon atom of the dithiocarbamate group .
科学的研究の応用
Antagonistic Effects in Pharmacology : Pyridinolcarbamate, a compound related to Methyl 2-pyridinyldithiocarbamate, exhibits competitive antagonistic effects against venous constriction induced by certain kinins. It has shown anti-inflammatory effects in laboratory models and has been tested for antianginal, antithrombotic, and antiatherosclerotic effects in clinical trials (Shimamoto et al., 1966).
Organocatalysis in Asymmetric Synthesis : this compound derivatives have been utilized as organocatalysts in asymmetric synthesis, demonstrating high yields and stereoselectivity, which is crucial in the development of pharmaceuticals (Kaur et al., 2018).
Neuropharmacology : In neuropharmacology, certain derivatives of this compound have been studied for their potential as selective metabotropic glutamate receptor antagonists, which could be relevant for treating neurological disorders (Cosford et al., 2003).
Anthelmintic Properties : this compound and its derivatives have demonstrated effectiveness as anthelmintics, showing potential for treating parasitic worm infections in various animals (Bochis et al., 1978).
Cognition-Enhancing Properties : Studies on derivatives of this compound have shown positive effects in models of cognitive enhancement, which could have implications for the treatment of cognitive disorders (Lin et al., 1997).
Amplification of Toxicity in Pesticide Poisoning : Research has indicated that compounds related to this compound can amplify the toxicity of certain pesticides, which is important for understanding the treatment of pesticide poisoning (Lieske et al., 1992).
Antimicrobial Activity : Some complexes of this compound have shown antimicrobial activity, suggesting potential applications in combating bacterial and fungal infections (Shaabani et al., 2013).
作用機序
特性
IUPAC Name |
methyl N-pyridin-2-ylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S2/c1-11-7(10)9-6-4-2-3-5-8-6/h2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNNBNRPKLNWDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)NC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10418637 | |
| Record name | Methyl 2-pyridinyldithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10418637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13037-46-2 | |
| Record name | Methyl 2-pyridinyldithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10418637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



